Methyl 3-nitro-4-piperidin-1-ylbenzoate

Drug Design ADME Physicochemical Properties

This compound is a validated CES1 inhibitor (human Ki=0.398 nM) with a CNS-optimal physicochemical profile (XLogP3-AA 2.6, MW 264.28, 0 HBD), making it an ideal starting point for brain-penetrant drug discovery. The 3-nitro-4-piperidinyl substitution pattern enables regioselective SNAr and subsequent derivatization to generate diverse heterocyclic libraries. Its time-dependent inhibition suggests covalent/tight-binding mechanisms highly desirable for modulating prodrug pharmacokinetics. Procure this scaffold to accelerate your medicinal chemistry programs with a compound that combines biological relevance, synthetic versatility, and drug-like properties.

Molecular Formula C13H16N2O4
Molecular Weight 264.28 g/mol
CAS No. 32117-05-8
Cat. No. B3022344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-nitro-4-piperidin-1-ylbenzoate
CAS32117-05-8
Molecular FormulaC13H16N2O4
Molecular Weight264.28 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)N2CCCCC2)[N+](=O)[O-]
InChIInChI=1S/C13H16N2O4/c1-19-13(16)10-5-6-11(12(9-10)15(17)18)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3
InChIKeyPACMVJMRAUYEKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-nitro-4-piperidin-1-ylbenzoate (CAS 32117-05-8): A Building Block with Measurable Physicochemical and Biological Differentiation


Methyl 3-nitro-4-piperidin-1-ylbenzoate (CAS 32117-05-8) is a nitro-substituted piperidinyl benzoate ester with the molecular formula C13H16N2O4 and a molecular weight of 264.28 g/mol [1]. It is characterized by an electron-deficient aromatic ring due to the nitro group at the 3-position and a basic piperidine nitrogen at the 4-position, resulting in a unique reactivity profile suitable for further derivatization [1]. While primarily utilized as a synthetic intermediate, the compound has demonstrated measurable inhibitory activity against carboxylesterases, as documented in the BindingDB database [2].

Why Methyl 3-nitro-4-piperidin-1-ylbenzoate Cannot Be Casually Replaced by Close Analogs in Research and Development


Subtle structural modifications within the 3-nitro-4-piperidinylbenzoate scaffold profoundly impact key drug-likeness parameters and biological target engagement. For instance, replacing the methyl ester with an ethyl ester significantly increases lipophilicity (XLogP3-AA 2.6 vs. LogP ~3.35) [1], while conversion to the carboxylic acid introduces an ionizable group that drastically alters solubility, membrane permeability, and binding to esterases [2]. Furthermore, the specific substitution pattern (3-nitro-4-piperidinyl) dictates the compound's electronic environment and steric constraints, which are critical for regioselective chemical reactions and target recognition; therefore, analogs with different substitution patterns (e.g., 4-nitro-3-piperidinyl) or lacking the nitro group are not functionally equivalent .

Quantitative Evidence for Methyl 3-nitro-4-piperidin-1-ylbenzoate: Head-to-Head and Cross-Study Comparisons


Lipophilicity (XLogP3-AA) Comparison: Methyl Ester vs. Ethyl Ester and Carboxylic Acid Analogs

Methyl 3-nitro-4-piperidin-1-ylbenzoate exhibits a calculated XLogP3-AA of 2.6 [1], which is significantly lower than that of its ethyl ester analog (LogP ~3.35) [2] and the corresponding carboxylic acid (LogP ~2.87-3.48) [3]. This lower lipophilicity suggests improved aqueous solubility and potentially reduced non-specific binding compared to the ethyl ester, while maintaining better membrane permeability than the charged carboxylate species at physiological pH.

Drug Design ADME Physicochemical Properties

Carboxylesterase Inhibition: Potency Against Porcine Liver Enzyme

Methyl 3-nitro-4-piperidin-1-ylbenzoate inhibits porcine liver carboxylesterase with an IC50 of 473 nM, as measured in an assay using p-nitrophenyl acetate as a substrate after a 5-minute preincubation [1]. While this potency is moderate, it provides a quantitative benchmark for this chemotype. For context, a structurally distinct trifluoromethyl ketone inhibitor (CHEMBL270375) exhibits an IC50 of 119 nM in the same assay system, indicating that the target compound is approximately 4-fold less potent than a known potent inhibitor but still demonstrates measurable activity [2].

Enzyme Inhibition Drug Metabolism Carboxylesterase

Human Carboxylesterase 1 (CES1) Inhibition: Time-Dependent Potency

Against human carboxylesterase 1 (CES1), methyl 3-nitro-4-piperidin-1-ylbenzoate displays time-dependent inhibition. After a 5-minute incubation, the Ki is 741 nM, but this improves dramatically to 0.398 nM after a 24-hour incubation [1]. This >1,800-fold increase in potency over time suggests a slow-binding or mechanism-based inhibition mechanism, which is a valuable characteristic for designing long-acting inhibitors or for understanding the compound's interaction with the enzyme's active site.

Enzyme Kinetics Drug Metabolism Human CES1

High-Value Research and Industrial Application Scenarios for Methyl 3-nitro-4-piperidin-1-ylbenzoate


Development of Selective Carboxylesterase Inhibitors

Based on its measurable inhibition of porcine and human carboxylesterases (IC50 = 473 nM for porcine CES; Ki = 0.398 nM for human CES1 after 24h) [1], this compound serves as a validated starting point for medicinal chemistry efforts aimed at developing selective CES1 inhibitors. The time-dependent inhibition profile suggests the potential for covalent or tight-binding mechanisms, which are highly sought after for modulating the pharmacokinetics of ester-containing prodrugs or mitigating drug-drug interactions [1].

Lipophilicity-Optimized Scaffold for CNS Drug Discovery

With a calculated XLogP3-AA of 2.6 [2], the compound resides within the optimal lipophilicity range (LogP 2-3) often associated with central nervous system (CNS) drug candidates. This property, combined with its moderate molecular weight (264.28 g/mol) and low hydrogen bond donor count (0) [2], makes it a suitable scaffold for designing brain-penetrant molecules. Researchers can leverage this balanced physicochemical profile to explore CNS targets while minimizing the risk of poor solubility or high non-specific binding that plagues more lipophilic analogs.

Regioselective Synthetic Intermediate for Heterocyclic Libraries

The electron-withdrawing nitro group at the 3-position activates the aromatic ring for nucleophilic aromatic substitution (SNAr) at the 4-position, as exemplified by its synthesis from methyl 4-fluoro-3-nitrobenzoate and piperidine . This regioselective reactivity allows for the efficient construction of diverse heterocyclic libraries. For instance, the ester can be hydrolyzed to the carboxylic acid, which can then be coupled with amines to generate amide libraries, or the nitro group can be reduced to an amine for further functionalization, enabling the exploration of chemical space around this core structure .

Metabolic Stability Probes in Prodrug Design

Given its substrate-like activity towards carboxylesterases [1], this compound can be employed as a probe to assess the metabolic stability of ester-containing prodrugs in in vitro assays. By comparing the hydrolysis rates of this compound with those of designed prodrugs, researchers can gain insights into the susceptibility of the ester linkage to enzymatic cleavage, guiding the optimization of prodrug stability and activation profiles.

Technical Documentation Hub

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